tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
Tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]azetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of a pyrrolidine ring.
Tert-butyl N-(6-chloropyridazin-3-yl)carbamate: This compound contains a pyridazine ring instead of a pyrazine ring.
Properties
CAS No. |
2377030-63-0 |
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Molecular Formula |
C14H21ClN4O2 |
Molecular Weight |
312.8 |
Purity |
95 |
Origin of Product |
United States |
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